REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.[Cl-].[NH4+].[CH:10]1([OH:16])[CH2:15][CH2:14]CC=C1.[CH2:17]([O:19][CH2:20][CH3:21])[CH3:18]>>[CH2:17]([O:19][CH:20]([O:16][CH2:10][CH2:15][CH2:14][C:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1)[CH3:21])[CH3:18] |f:1.2|
|
Name
|
organo-lithium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
organolithium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
above reaction mixture
|
Type
|
CUSTOM
|
Details
|
was transferred via a cannulus apparatus to a 250 ml oven
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
round bottom flask fitted with magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The liquid phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with 200 ml portions of diethyl ether
|
Type
|
WASH
|
Details
|
The combined ethereal liquid phases were washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave 21.4 g (93% yield) of the
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C)OCCCC1(C=CCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |